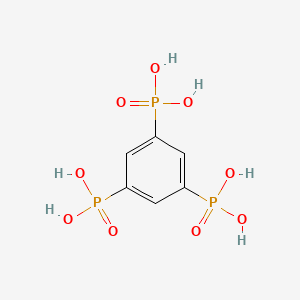
(3,5-Diphosphonophenyl)phosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3,5-Diphosphonophenyl)phosphonic acid” is a functional group that contains a phosphorus atom with three substituents . It has been shown to have an inhibitory effect on the reaction between copper and chloride in neutral pH water vapor .
Molecular Structure Analysis
The molecule of “this compound” possesses a tetrahedral geometry . Its IUPAC name is benzene-1,3,5-triyltriphosphonic acid .Physical And Chemical Properties Analysis
“this compound” exists as colorless crystals and is slightly soluble in water . It is highly polar due to its structure . The molecular weight of “this compound” is 318.05 g/mol .Wissenschaftliche Forschungsanwendungen
Bioactive Properties and Medical Applications
(3,5-Diphosphonophenyl)phosphonic acid, like other phosphonic acids, shows a range of bioactive properties. These include applications in drug and pro-drug development, bone targeting, medical imaging, and as phosphoantigens. Phosphonic acids' structural similarity to the phosphate moiety and their coordination or supramolecular properties contribute to these diverse applications (Sevrain et al., 2017).
Polymer Functionalization
Phosphonic acids are utilized in the functionalization of polymers. For instance, phenylphosphonic acid functionalized poly[aryloxyphosphazenes] have been synthesized for potential use as proton-conducting membranes in fuel cells (Allcock et al., 2002).
Supramolecular Chemistry
In supramolecular chemistry, diphosphonic acids are reviewed for their solution and solid state complexation features. They form a variety of coordination units and supramolecular networks in their complexes, influenced by the ligands, metal ions, and counter ions involved (Matczak-Jon & Videnova-Adrabińska, 2005).
Synthesis of Nanomaterials
Phosphonic acids play a significant role in the synthesis of nanomaterials, including the control of surface/interface properties in hybrid materials, electronic devices, and the development of biomaterials, biosensors, and supported catalysts (Guerrero et al., 2013).
Thermal Decomposition Studies
The thermal decomposition of phosphonic acids has been investigated, providing insights into their stability and decomposition pathways. This is crucial for understanding their environmental impact and degradation processes (Hoffmann et al., 2012).
Dental Applications
In dentistry, novel monomers containing both phosphonic and carboxylic acid functional groups have been synthesized. These show potential for applications in dental materials due to their ability to interact with hydroxyapatite (Sahin et al., 2009).
Environmental Degradation
Studies on the environmental degradation of phosphonates, including their photodegradation in water, are essential to understand their environmental fate and the formation of by-products like aminomethylphosphonic acid (Lesueur et al., 2005).
Wirkmechanismus
Target of Action
The primary target of (3,5-Diphosphonophenyl)phosphonic acid is copper . The compound interacts with copper, particularly copper oxide, in a specific manner that influences its chemical behavior .
Mode of Action
This compound has been shown to have an inhibitory effect on the reaction between copper and chloride in neutral pH water vapor . The molecule binds to the surface of the copper oxide, preventing further deposition of copper .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of copper deposition . By binding to the surface of copper oxide, the compound prevents further deposition of copper, potentially influencing processes that depend on copper.
Action Environment
The action of this compound is influenced by environmental factors such as pH. Its inhibitory effect on the reaction between copper and chloride has been observed in neutral pH water vapor . The stability and efficacy of the compound may vary under different environmental conditions.
Safety and Hazards
Eigenschaften
IUPAC Name |
(3,5-diphosphonophenyl)phosphonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9O9P3/c7-16(8,9)4-1-5(17(10,11)12)3-6(2-4)18(13,14)15/h1-3H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OARRIBWWCWLELO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1P(=O)(O)O)P(=O)(O)O)P(=O)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9O9P3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3S,4R)-1-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B2452071.png)
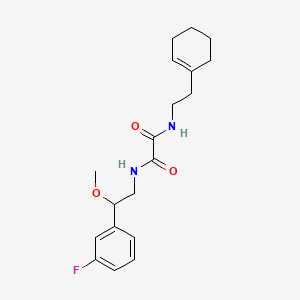
![Diethyl 2-[(4-chloro-2-fluoroanilino)methylene]malonate](/img/structure/B2452074.png)

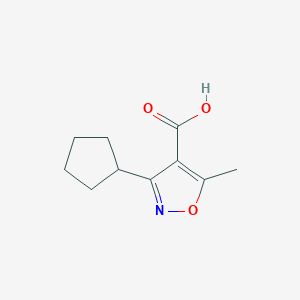
![N-(Oxepan-4-yl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2452078.png)
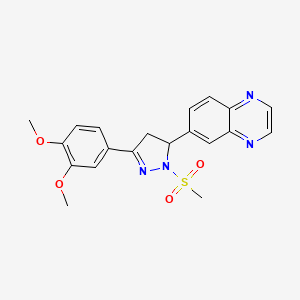
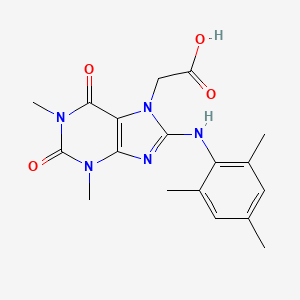

![6-chloro-N-[3-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B2452085.png)
![1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2452086.png)
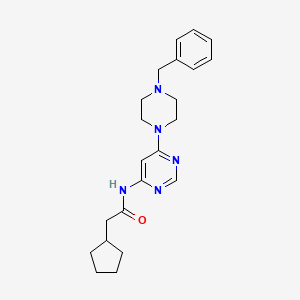

![Methyl 3-amino-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B2452093.png)